molecular formula C17H21ClN4O2 B4157213 1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methoxymethyl)piperidine

1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methoxymethyl)piperidine

Cat. No.: B4157213
M. Wt: 348.8 g/mol
InChI Key: BYKGSJQNZJYGAJ-UHFFFAOYSA-N
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Description

The compound “1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methoxymethyl)piperidine” is a complex organic molecule. It contains several functional groups, including a 1,2,3-triazole ring, a piperidine ring, a carbonyl group, and a methoxymethyl group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,3-triazole ring, a piperidine ring, a carbonyl group, and a methoxymethyl group. The 1,2,3-triazole ring and the piperidine ring are both five-membered rings, with the former containing three nitrogen atoms and the latter containing one nitrogen atom .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. For instance, the carbonyl group could undergo nucleophilic addition reactions . The 1,2,3-triazole ring could participate in click reactions, a type of reaction used in bioconjugation and material science .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carbonyl group and the 1,2,3-triazole ring could enhance the compound’s solubility in polar solvents .

Future Directions

The compound could be explored for potential biological activities, given the known activities of compounds containing 1,2,3-triazole rings . Additionally, modifications of the compound could be investigated to enhance its properties or activities.

Properties

IUPAC Name

[1-[(2-chlorophenyl)methyl]triazol-4-yl]-[4-(methoxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2/c1-24-12-13-6-8-21(9-7-13)17(23)16-11-22(20-19-16)10-14-4-2-3-5-15(14)18/h2-5,11,13H,6-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKGSJQNZJYGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(CC1)C(=O)C2=CN(N=N2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methoxymethyl)piperidine
Reactant of Route 2
Reactant of Route 2
1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methoxymethyl)piperidine
Reactant of Route 3
1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methoxymethyl)piperidine
Reactant of Route 4
1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methoxymethyl)piperidine
Reactant of Route 5
1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methoxymethyl)piperidine
Reactant of Route 6
Reactant of Route 6
1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methoxymethyl)piperidine

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